

A Technical Guide to Bromoacetic-13C2 Acid: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: *Bromoacetic-13c2 acid*

CAS No.: *52947-00-9*

Cat. No.: *B122903*

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This guide provides a comprehensive technical overview of **Bromoacetic-13C2 acid** ($\text{Br}^{13}\text{CH}_2^{13}\text{CO}_2\text{H}$), a stable isotope-labeled reagent crucial for advanced scientific research. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, the significance of its isotopic labeling, and its practical applications, with a focus on quantitative proteomics. We will explore not only the "what" but the "why" behind its use, grounding technical protocols in established scientific principles to ensure robust and reproducible results.

Core Physicochemical Properties

Bromoacetic-13C2 acid is the isotopically labeled analog of bromoacetic acid, where both carbon atoms are replaced with the heavy isotope, carbon-13 (^{13}C). This substitution is fundamental to its application as a quantitative tool in mass spectrometry, as it induces a predictable mass shift without significantly altering the molecule's chemical reactivity. The unlabeled counterpart has the CAS number 79-08-3.^{[1][2]}

The essential quantitative data for **Bromoacetic-13C2 acid** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	140.93 g/mol	[1][2][3][4]
Molecular Formula	$^{13}\text{C}_2\text{H}_3\text{BrO}_2$	[1][4][5]
Linear Formula	$\text{Br}^{13}\text{CH}_2^{13}\text{CO}_2\text{H}$	
CAS Number	52947-00-9	[1][2][4][5]
Isotopic Purity	≥ 99 atom % ^{13}C	
Chemical Purity	$\geq 98\%$	[2]
Appearance	Powder or colorless semi-solid	[5][6]
Melting Point	47-49 °C (lit.)	[6]
Boiling Point	208 °C (lit.)	[6]
Mass Shift vs. Unlabeled	M+2	

The Significance of $^{13}\text{C}_2$ Labeling in Quantitative Analysis

The primary utility of **Bromoacetic-13C2 acid** stems from its identity as a "heavy" alkylating agent. In mass spectrometry-based quantitative proteomics, researchers often compare protein abundance between different states (e.g., healthy vs. diseased, untreated vs. treated). Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common metabolic labeling approach, but chemical labeling offers a powerful alternative for samples that cannot be metabolically labeled.

Bromoacetic acid is a strong alkylating agent that irreversibly reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues.[3][5][6] By using unlabeled ("light") bromoacetic acid for a control sample and Bromoacetic-13C2 ("heavy") acid for the experimental sample, a specific mass difference is introduced.

The causality is straightforward: every peptide containing a cysteine residue will appear as a pair of peaks in the mass spectrum, separated by 2 Da (the mass difference between two ^{13}C and two ^{12}C atoms). The ratio of the intensities of these peak pairs directly corresponds to the

relative abundance of that specific peptide—and by extension, its parent protein—between the two samples. This method allows for precise and reliable quantification, mitigating the experimental variability often associated with label-free approaches.

Key Research Applications

Quantitative Proteomics: Cysteine Alkylation

The most prominent application of **Bromoacetic-13C2 acid** is in the differential alkylation of cysteine residues for quantitative proteomics. Cysteine is a relatively rare amino acid, but its thiol group is highly reactive and often plays a critical role in protein structure (disulfide bonds) and function (e.g., enzyme active sites).

The Workflow: The process involves reducing all disulfide bonds to free thiols, alkylating one sample population with the "light" reagent and the other with the "heavy" reagent, combining the samples, and proceeding with standard proteomic analysis (digestion, chromatography, and mass spectrometry). This workflow enables the direct comparison of cysteine-containing peptide abundances.

Caption: Workflow for quantitative proteomics using differential cysteine alkylation.

Synthetic Chemistry and Metabolic Tracing

Beyond proteomics, **Bromoacetic-13C2 acid** serves as a versatile labeled building block in organic synthesis.^[2] It allows for the introduction of a stable isotopic label into a wide range of more complex molecules. This is invaluable for:

- **Reaction Mechanism Studies:** Tracking the fate of the carbon backbone through a synthetic route.
- **Metabolic Flux Analysis:** Synthesizing labeled metabolites to trace their path through biological systems. A notable example includes its use as a precursor in the efficient synthesis of isotopically labeled Autoinducer-2 (AI-2), a quorum-sensing signal molecule in bacteria.^[7]
- **Internal Standards:** Creating heavy-labeled versions of target analytes for use as internal standards in quantitative mass spectrometry, ensuring the highest level of accuracy.

Experimental Protocol: Differential Alkylation of Protein Samples

This protocol outlines a self-validating system for the differential labeling of two protein samples.

Safety First: Bromoacetic acid is toxic if swallowed, inhaled, or in contact with skin, and it causes severe burns.^[2] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials:

- Protein extract (Control and Treated samples)
- Urea
- Ammonium Bicarbonate (AMBIC)
- Dithiothreitol (DTT)
- Bromoacetic acid ("Light")
- **Bromoacetic-13C2 acid** ("Heavy")
- D-(+)-trehalose dihydrate (optional, for cryoprotection)
- LC-MS grade water

1. Reagent Preparation:

- Lysis/Denaturation Buffer: 8 M Urea in 100 mM AMBIC. Prepare fresh.
- Reducing Agent: 500 mM DTT in 100 mM AMBIC. Prepare fresh.
- Light Alkylating Agent: 500 mM Bromoacetic acid in 100 mM AMBIC. Prepare fresh in the dark.

- Heavy Alkylating Agent: 500 mM **Bromoacetic-13C2 acid** in 100 mM AMBIC. Prepare fresh in the dark.

- Quenching Solution: 1 M DTT in 100 mM AMBIC.

2. Protein Denaturation and Reduction:

- Rationale: Denaturation with urea is essential to unfold proteins, making the cysteine residues accessible. Reduction with DTT breaks the disulfide bonds to generate free thiol (-SH) groups.

- Protocol:

- Normalize the protein concentration of the Control and Treated samples (e.g., to 1 mg/mL).
- To 100 μ L of each sample, add 900 μ L of Lysis/Denaturation Buffer.
- Add the Reducing Agent (500 mM DTT) to a final concentration of 5 mM.
- Incubate for 1 hour at 37 °C with gentle shaking.

3. Differential Alkylation:

- Rationale: Cysteine thiols are alkylated with either the light or heavy reagent. This step must be performed in the dark as bromoacetic acid is light-sensitive. A 10-fold molar excess of alkylating agent over DTT is used to ensure complete reaction with the thiols.

- Protocol:

- To the Control sample, add the Light Alkylating Agent to a final concentration of 15 mM.
- To the Treated sample, add the Heavy Alkylating Agent to a final concentration of 15 mM.
- Incubate both samples for 45 minutes at room temperature in complete darkness.

4. Quenching and Sample Combination:

- Rationale: The reaction is quenched by adding an excess of DTT, which consumes any remaining unreacted bromoacetic acid. This prevents non-specific alkylation of other amino acids.
- Protocol:
 - Add Quenching Solution to both samples to a final concentration of 30 mM.
 - Incubate for 15 minutes at room temperature in the dark.
 - Combine the Light-labeled Control and Heavy-labeled Treated samples into a single tube.
 - The combined sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion with trypsin, and subsequent LC-MS/MS analysis.

Conclusion

Bromoacetic-13C2 acid is a powerful and versatile reagent for modern chemical and biological research. Its precisely defined molecular weight of 140.93 g/mol and high isotopic purity make it an indispensable tool for quantitative mass spectrometry.[3] By enabling the accurate comparison of protein expression levels and serving as a labeled building block for complex syntheses, it provides researchers with a reliable method to gain deeper insights into intricate biological systems and chemical reactions. Adherence to robust, chemically-sound protocols is paramount to leveraging its full potential.

References

- Pharmaffiliates. Bromoacetic-1,2-13C2 Acid. [\[Link\]](#)
- Chemdad Co., Ltd. **BROMOACETIC-13C2 ACID**. [\[Link\]](#)
- Marques, J. C., et al. (2014). An Efficient Synthesis of Optically Active [4-13C] Labelled Quorum Sensing Signal Autoinducer-2. *Molecules*, 19(6), 7758–7769. [\[Link\]](#)

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- [1. Bromoacetic-1,2-13C2 Acid | LGC Standards \[lgcstandards.com\]](#)
- [2. isotope.com \[isotope.com\]](#)
- [3. Bromoacetic-1,2-13C2 Acid | CymitQuimica \[cymitquimica.com\]](#)
- [4. scbt.com \[scbt.com\]](#)
- [5. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [6. BROMOACETIC-13C2 ACID Three Chongqing Chemdad Co. , Ltd \[chemdad.com\]](#)
- [7. An Efficient Synthesis of Optically Active \[4-13C\] Labelled Quorum Sensing Signal Autoinducer-2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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